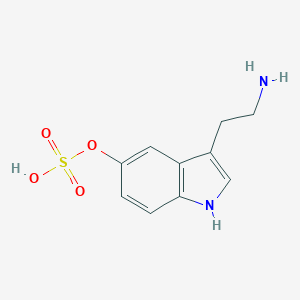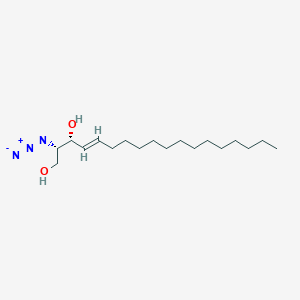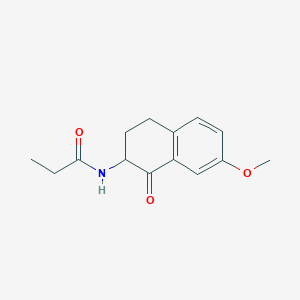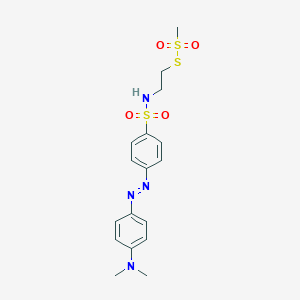
Serotonin O-sulfate
説明
Serotonin O-sulfate, also known as 5-hydroxytryptamine-O-sulfate or 5-HT-O-S, holds a significant position as an essential metabolite of serotonin . It was detected in the samples of human plasma obtained from healthy volunteers .
Synthesis Analysis
Serotonin O-sulfate was synthesized and some of its properties were investigated . The synthesis of serotonin O-sulfate involves the enzyme tryptophan hydroxylase 1 .
Molecular Structure Analysis
The molecular structure of serotonin O-sulfate is related to serotonin receptors. These receptors display the canonical seven-TM fold of G-protein-coupled receptors (GPCRs) and are similar to a previously described 5-HT1B–G-protein complex .
Chemical Reactions Analysis
Serotonin O-sulfate can be quantified in human plasma using modern liquid chromatography–mass spectrometry (LC-MS) method . The changes of plasma 5HT-O-SO4 showed 1.2 ng/mL before and 22.6 ng/mL 1 h after stimulation .
科学的研究の応用
Biomarker Research
Serotonin O-sulfate (5-HT-SO4) is a catabolite of serotonin and is hypothesized to accentuate the intensity of serotonin metabolism in the central nervous system (CNS) . It has been suggested that 5-HT-SO4 could be quantified in human plasma using modern liquid chromatography-mass spectrometry . This opens up new possibilities to evaluate minor pathways of serotonin metabolism by minimally invasive methods .
Drug Discovery and Development
Biomarkers are playing an increasingly important role in drug discovery and development, from target identification and validation to clinical application . As serotonin (5-HT) plays a significant role in the course of depressive disorders, and majority of the drugs developed interferes with this pathway , 5-HT-SO4 could potentially be used as a biomarker in the development of new drugs.
Depression Research
Given the significant role of serotonin in depressive disorders , the ability to quantify 5-HT-SO4 in human plasma could provide a new avenue for researching the metabolic processes involved in depression .
Central Nervous System (CNS) Processes
The measurement of 5-HT-SO4 in human plasma could provide insights into serotonin metabolism in the CNS . This could be particularly useful in researching diseases and disorders that involve the CNS .
Clinical Trials
The ability to measure 5-HT-SO4 in human plasma could be useful in clinical trials, particularly those involving drugs that interfere with the serotonin pathway . This could provide a less invasive method of evaluating drug efficacy .
Patient Stratification
The discovery of novel biomarkers using minimally invasive approaches is increasingly required to expedite drug development in the era of mechanism-based therapeutics and patient stratification . The ability to measure 5-HT-SO4 in human plasma could potentially be used in patient stratification .
将来の方向性
Future research directions for serotonin and its metabolites, including Serotonin O-sulfate, involve understanding the underlying neurobiological basis of action of these agents. The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action .
作用機序
Target of Action
Serotonin O-sulfate, also known as 5-HT-SO4, is a metabolite of serotonin (5-HT), a neurotransmitter that plays a crucial role in various physiological processes . The primary targets of serotonin O-sulfate are likely to be similar to those of serotonin, which include a wide range of serotonin receptors in the central nervous system . These receptors are involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition .
Mode of Action
It is known that serotonin exerts its effects by binding to its receptors and initiating a cascade of intracellular events Given that serotonin O-sulfate is a metabolite of serotonin, it may interact with these receptors in a similar manner
Biochemical Pathways
Serotonin O-sulfate is involved in the metabolic pathways of serotonin. Serotonin is synthesized from the amino acid tryptophan in a two-step process, and it is then metabolized primarily by the enzyme monoamine oxidase (MAO) . The production of serotonin O-sulfate likely involves the sulfation of serotonin, a common phase II metabolic reaction. This reaction is typically catalyzed by sulfotransferase enzymes .
Pharmacokinetics
A study has shown that it can be detected in human plasma using a liquid chromatography–mass spectrometry (lc-ms) method . This suggests that serotonin O-sulfate is present in the bloodstream and may be distributed throughout the body. The same study also showed changes in the levels of serotonin O-sulfate in the plasma after the intake of a 5-hydroxytryptophan (5-HTP) -containing food supplement , indicating that its levels can be influenced by dietary factors.
Result of Action
Given its relationship to serotonin, it may play a role in the various physiological processes influenced by serotonin, such as mood regulation, appetite, sleep, and cognition
Action Environment
The action of serotonin O-sulfate may be influenced by various environmental factors. For example, dietary factors can influence its levels in the plasma . Additionally, the action of serotonin O-sulfate may be influenced by the overall state of the serotonergic system, which can be affected by factors such as stress, disease, and the use of certain medications .
特性
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-5-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c11-4-3-7-6-12-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,12H,3-4,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYSGGSCOOBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2906-14-1 (sulfate) | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90167515 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Serotonin O-sulfate | |
CAS RN |
16310-20-6 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is serotonin O-sulfate and what is its role in the body?
A: Serotonin O-sulfate (5-HT-SO4) is a metabolite of serotonin, a neurotransmitter involved in various physiological functions. It is formed through the enzymatic sulfation of serotonin by sulfotransferases, primarily in the liver but also in other organs like the lung, kidney, brain, heart, and spleen [, ]. While the exact function of 5-HT-SO4 remains unclear, it is considered a potential biomarker for serotonin metabolism in the central nervous system [].
Q2: How is serotonin O-sulfate formed?
A: Serotonin O-sulfate is formed through the enzymatic transfer of a sulfate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of serotonin []. This reaction is catalyzed by sulfotransferases, enzymes found in various tissues, particularly the liver [, , ].
Q3: Where has serotonin O-sulfate been detected in the body?
A: In animals, serotonin O-sulfate has been found in neurons, endothelial cells, and urine []. Initial research in humans detected it in cerebrospinal fluid []. Recent studies utilizing liquid chromatography-mass spectrometry (LC-MS) have also identified it in human plasma [].
Q4: Does serotonin O-sulfate have any biological activity?
A: Unlike serotonin, which can stimulate the contraction of smooth muscle, serotonin O-sulfate has been shown to have no such effect on isolated dog and rabbit aorta preparations, even at concentrations where serotonin is highly active []. This suggests that sulfation inactivates serotonin, contributing to its clearance from the body.
Q5: Are there specific analytical methods used to study serotonin O-sulfate?
A: Early research utilized techniques like thin-layer chromatography and paper electrophoresis to isolate and identify serotonin O-sulfate [, , ]. Modern methods for detecting and quantifying serotonin O-sulfate primarily involve sophisticated techniques like high-performance liquid chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry (MS) [, ]. These methods offer high sensitivity and specificity, enabling the analysis of complex biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)


![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)


![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)

